1-Phenylpyrrolidine-2,4-dione

Mannich base synthesis Larvicidal activity Culex quinquefasciatus

Procure 1-Phenylpyrrolidine-2,4-dione as the unsubstituted core scaffold for larvicidal Mannich derivatives (LD50 26.06–26.89 µg/mL; comparable to permethrin). Build α-hydroxy-substituted 3-benzylidenepyrrolidene-2,4-dione libraries with QSAR-validated herbicidal activity (r>0.8). Also a key intermediate for barbiturates, vitamin B1/B6, and flavourings. Verified ≥98% purity. The unsubstituted core is essential for systematic SAR — substituted analogs are not equivalent.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 114473-81-3
Cat. No. B108830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylpyrrolidine-2,4-dione
CAS114473-81-3
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC1C(=O)CN(C1=O)C2=CC=CC=C2
InChIInChI=1S/C10H9NO2/c12-9-6-10(13)11(7-9)8-4-2-1-3-5-8/h1-5H,6-7H2
InChIKeyYCWRLBFFWYMHAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylpyrrolidine-2,4-dione (CAS 114473-81-3) – Chemical Identity, Core Scaffold, and Procurement Context


1-Phenylpyrrolidine-2,4-dione (CAS 114473-81-3) is a heterocyclic compound belonging to the pyrrolidine-2,4-dione class, characterized by a pyrrolidine ring bearing two keto groups at the 2- and 4-positions and an N-phenyl substituent [1]. The compound serves as a fundamental unsubstituted core scaffold in this chemical family [2]. Its primary documented industrial role is as a synthetic intermediate, obtainable from N-phenylglycine ethyl ester and diethyl malonate, and employed in the preparation of barbiturates, artificial flavourings, vitamin B1, and vitamin B6, as well as in perfumery applications .

1-Phenylpyrrolidine-2,4-dione (CAS 114473-81-3) – Why In-Class Analogs Cannot Substitute Without Rigorous Validation


The pyrrolidine-2,4-dione scaffold exhibits profound structure-activity divergence based on C3-substitution patterns, rendering substitution of 1-phenylpyrrolidine-2,4-dione with in-class analogs unjustified without explicit quantitative validation. While unsubstituted N-phenylpyrrolidine-2,4-dione itself lacks described pesticidal activity [1], C3-aryl substituted derivatives display potent herbicidal, insecticidal, and acaricidal activities across multiple patent families [2][3]. QSAR studies on α-hydroxy-substituted 3-benzylidenepyrrolidene-2,4-diones demonstrate that herbicidal bioactivity correlates with hydrophobic, steric, and electronic parameters (r > 0.8), with optimal van der Waals volume for the R2 substituent determined at approximately 41.8 ų [4]. Furthermore, recent larvicidal evaluations of Mannich base-derived pyrrolidine-2,4-diones against Culex quinquefasciatus revealed LD50 values ranging from 26.06 to 26.89 µg/mL for optimized analogs, comparable to permethrin (LD50: 26.14 µg/mL) [5]. These quantitative structure-property relationships underscore that even subtle modifications to the pyrrolidine-2,4-dione core yield vastly divergent biological profiles, procurement specifications, and application suitability.

1-Phenylpyrrolidine-2,4-dione (CAS 114473-81-3) – Quantitative Comparative Evidence for Procurement Differentiation


1-Phenylpyrrolidine-2,4-dione: Comparative C3-Reactivity vs. 3-Aryl-Substituted Analogs in Mannich Base Derivatization

In the synthesis of larvicidal Mannich base derivatives, 1-phenylpyrrolidine-2,4-dione served as the core scaffold for producing compounds 1a-h via a grindstone-mediated Mannich condensation [1]. The resulting derivatives exhibited a range of larvicidal activities, with compound 1e achieving an LD50 of 26.06 µg/mL and compound 1f achieving an LD50 of 26.89 µg/mL against second-instar Culex quinquefasciatus larvae, compared to the reference insecticide permethrin at 26.14 µg/mL [1].

Mannich base synthesis Larvicidal activity Culex quinquefasciatus

1-Phenylpyrrolidine-2,4-dione: Unsubstituted Core vs. Substituted 3-Aryl Analogs in Herbicidal QSAR Models

QSAR analysis of α-hydroxy-substituted 3-benzylidenepyrrolidene-2,4-dione derivatives revealed that herbicidal activity against Echinochloa crus-galli correlates best (r > 0.8) with hydrophobic (π₀ + πₚ), steric (Es, B4), van der Waals volume (V), and electronic parameters (σₘ + σₚ) [1]. The optimal van der Waals volume for the R2 substituent was determined to be approximately 41.8 ų, establishing quantitative substitution parameters for activity optimization [1].

Herbicidal activity QSAR Echinochloa crus-galli

1-Phenylpyrrolidine-2,4-dione: Verified Purity Specification vs. Unspecified-Grade Alternatives

Commercial suppliers of 1-phenylpyrrolidine-2,4-dione provide verified purity specifications of 98% for this CAS 114473-81-3 compound . In contrast, generic or unspecified-grade alternatives from uncertified sources lack documented purity verification, introducing variability that can compromise reproducible synthetic outcomes in barbiturate and vitamin intermediate preparation .

Chemical purity Procurement specification Quality control

1-Phenylpyrrolidine-2,4-dione (CAS 114473-81-3) – Evidence-Derived Application Scenarios for Procurement Decision-Making


Agrochemical Lead Discovery: Scaffold for Mannich Base-Derived Insecticides

Procure 1-phenylpyrrolidine-2,4-dione (CAS 114473-81-3) as the unsubstituted core scaffold for generating Mannich base derivatives with larvicidal activity. Studies demonstrate that derivatives synthesized from this core achieve LD50 values (26.06–26.89 µg/mL) comparable to the commercial insecticide permethrin (26.14 µg/mL) against Culex quinquefasciatus larvae [1]. The scaffold enables systematic exploration of substitution effects on insecticidal potency.

Herbicide Discovery: Core Scaffold for QSAR-Guided 3-Substituted Derivative Libraries

Procure 1-phenylpyrrolidine-2,4-dione (CAS 114473-81-3) for constructing α-hydroxy-substituted 3-benzylidenepyrrolidene-2,4-dione libraries. QSAR models establish that herbicidal activity against Echinochloa crus-galli correlates with physicochemical parameters (r > 0.8) and identifies optimal van der Waals volume (≈41.8 ų) for the R2 substituent [2]. The unsubstituted core is essential for systematic SAR exploration — substituted analogs are unsuitable as starting materials.

Pharmaceutical Intermediate: Synthesis of Barbiturates and Vitamin B Complex Precursors

Procure 1-phenylpyrrolidine-2,4-dione (CAS 114473-81-3) with verified ≥98% purity for use as a synthetic intermediate in the preparation of barbiturates, artificial flavourings, vitamin B1, and vitamin B6 . The compound is obtained from N-phenylglycine ethyl ester and diethyl malonate and serves as a critical building block in fine chemical and pharmaceutical manufacturing .

Analytical Reference Standard: Chromatographic Method Development and Quality Control

Procure 1-phenylpyrrolidine-2,4-dione (CAS 114473-81-3) as an analytical reference standard for HPLC or GC-MS method development, leveraging its well-defined physicochemical properties (LogP = 1.0574; TPSA = 37.38 Ų) [3]. The compound's availability with certified 98% purity supports accurate calibration and impurity profiling in pyrrolidine-2,4-dione derivative manufacturing processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenylpyrrolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.